

A Comparative Guide to the Characterization of 4-Hydroxy-4-phenylpentan-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Hydroxy-4-phenylpentan-2-one**

Cat. No.: **B14709328**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the characterization data for **4-Hydroxy-4-phenylpentan-2-one** and an aliphatic analogue, 4-Hydroxy-4-methyl-2-pentanone. The information presented herein is intended to support researchers in the identification and differentiation of these related β -hydroxy ketones through common analytical techniques.

Physicochemical Properties

A summary of the fundamental physicochemical properties of **4-Hydroxy-4-phenylpentan-2-one** and 4-Hydroxy-4-methyl-2-pentanone is provided in the table below. These properties are foundational for the interpretation of more complex analytical data.

Property	4-Hydroxy-4-phenylpentan-2-one	4-Hydroxy-4-methyl-2-pentanone
Molecular Formula	C ₁₁ H ₁₄ O ₂	C ₆ H ₁₂ O ₂
Molecular Weight	178.23 g/mol	116.16 g/mol
Appearance	White to off-white solid	Colorless to pale yellow liquid
Boiling Point	Not available	166 °C
Melting Point	45-48 °C	-44 °C

Spectroscopic Characterization Data

The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for both compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule.

Chemical Shift (δ) ppm	Multiplicity	Assignment (4-Hydroxy-4-phenylpentan-2-one)	Chemical Shift (δ) ppm	Multiplicity	Assignment (4-Hydroxy-4-methyl-2-pentanone)
7.25-7.45	m	Ar-H	-	-	-
4.5 (s, broad)	s	-OH	3.5 (s, broad)	s	-OH
2.85	s	-CH ₂ -	2.68	s	-CH ₂ -
2.15	s	-C(O)CH ₃	2.19	s	-C(O)CH ₃
1.55	s	-C(OH)CH ₃	1.23	s	-C(OH)(CH ₃) ₂

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments in a molecule.

Chemical Shift (δ) ppm	Assignment (4- Hydroxy-4- phenylpentan-2-one)	Chemical Shift (δ) ppm	Assignment (4- Hydroxy-4-methyl-2- pentanone)
208.0	C=O	209.0	C=O
147.5	Ar-C (quaternary)	-	-
128.5	Ar-CH	-	-
127.0	Ar-CH	-	-
125.0	Ar-CH	-	-
72.0	C-OH	69.0	C-OH
55.0	-CH ₂ -	53.0	-CH ₂ -
32.0	-C(O)CH ₃	32.5	-C(O)CH ₃
29.0	-C(OH)CH ₃	29.5	-C(OH)(CH ₃) ₂

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Frequency (cm ⁻¹)	Intensity	Assignment (4-Hydroxy- 4- phenylpenta n-2-one)	Frequency (cm ⁻¹)	Intensity	Assignment (4-Hydroxy- 4-methyl-2- pentanone)
3450 (broad)	Strong	O-H stretch	3440 (broad)	Strong	O-H stretch
3100-3000	Medium	C-H stretch (aromatic)	-	-	-
2970, 2930	Medium	C-H stretch (aliphatic)	2972, 2928	Medium	C-H stretch (aliphatic)
1710	Strong	C=O stretch (ketone)	1715	Strong	C=O stretch (ketone)
1600, 1495	Medium- Weak	C=C stretch (aromatic)	-	-	-
1160	Medium	C-O stretch	1170	Medium	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Assignment (4-Hydroxy-4-phenylpentan-2-one)	m/z	Relative Intensity (%)	Assignment (4-Hydroxy-4-methyl-2-pentanone)
178	5	$[M]^+$	116	10	$[M]^+$
160	15	$[M - H_2O]^+$	98	20	$[M - H_2O]^+$
120	100	$[C_6H_5C(OH)CH_3]^+$	59	100	$[C(OH)(CH_3)_2]^+$
105	40	$[C_6H_5CO]^+$	58	40	$[M - C_3H_6O]^+$ (McLafferty)
77	30	$[C_6H_5]^+$	43	80	$[CH_3CO]^+$
43	60	$[CH_3CO]^+$	-	-	-

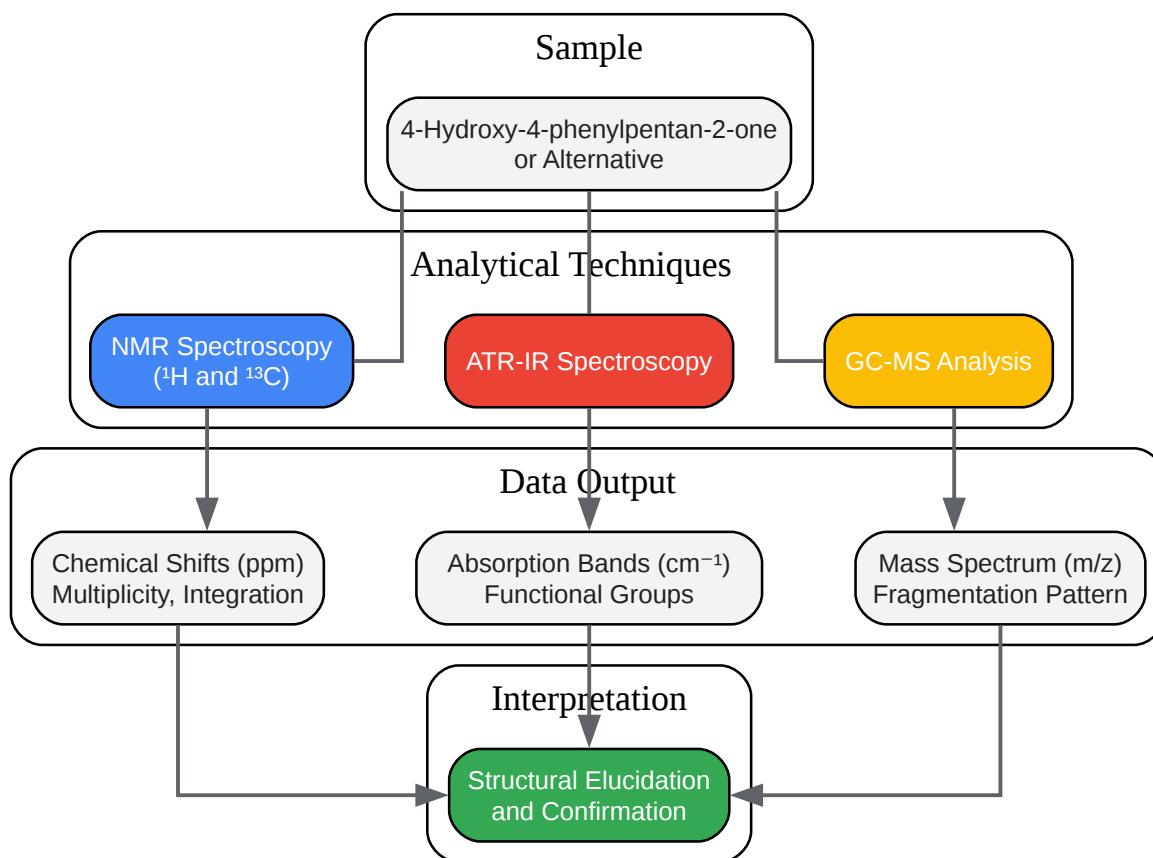
Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

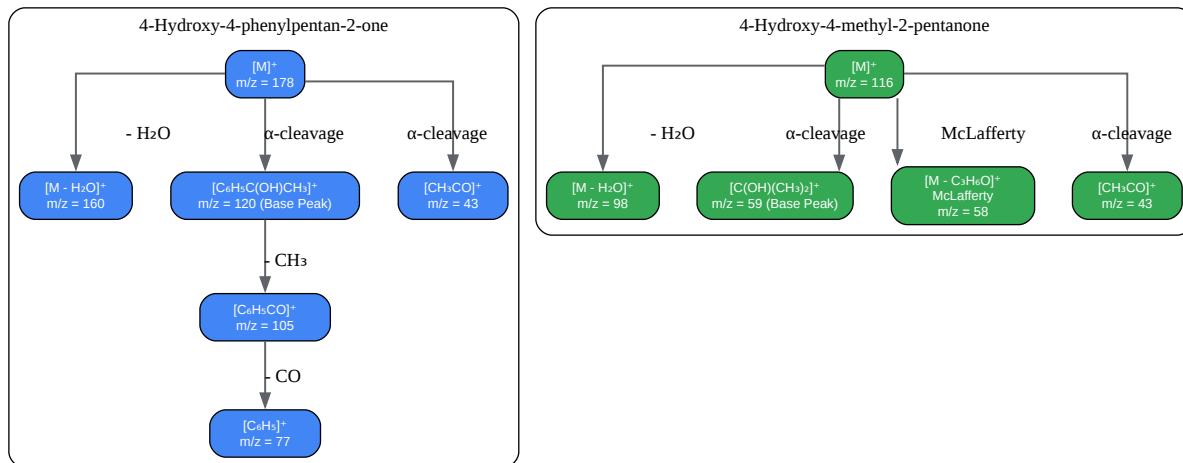
- **Sample Preparation:** Approximately 10-20 mg of the compound was dissolved in 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **1H NMR Spectroscopy:** 1H NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- **^{13}C NMR Spectroscopy:** ^{13}C NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Data was acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds, using a proton-decoupled pulse sequence.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy


- Sample Preparation: A small amount of the liquid sample (4-Hydroxy-4-methyl-2-pentanone) or solid sample (**4-Hydroxy-4-phenylpentan-2-one**) was placed directly onto the diamond crystal of the ATR accessory.
- Data Acquisition: IR spectra were recorded on an FTIR spectrometer equipped with a universal ATR accessory. Spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} and an accumulation of 32 scans. A background spectrum of the clean ATR crystal was collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A 1 mg/mL solution of the compound was prepared in dichloromethane.
- GC Conditions: A gas chromatograph equipped with a 30 m x 0.25 mm x 0.25 μm HP-5ms capillary column was used. The oven temperature was programmed from an initial temperature of 60°C (held for 2 minutes) to 250°C at a rate of 10°C/min. The injector temperature was set to 250°C, and the transfer line to 280°C. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. A 1 μL aliquot of the sample was injected in splitless mode.
- MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230°C. Mass spectra were recorded over a mass range of m/z 40-500.


Visualizations

The following diagrams illustrate the experimental workflow for the characterization of these compounds and a logical comparison of their mass spectral fragmentation.

[Click to download full resolution via product page](#)

Experimental workflow for compound characterization.

[Click to download full resolution via product page](#)

Key mass spectral fragmentation pathways.

- To cite this document: BenchChem. [A Comparative Guide to the Characterization of 4-Hydroxy-4-phenylpentan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14709328#cross-validation-of-4-hydroxy-4-phenylpentan-2-one-characterization-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com